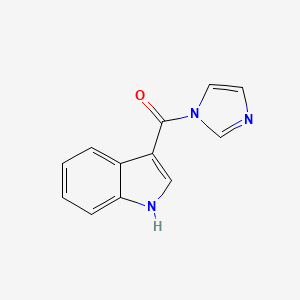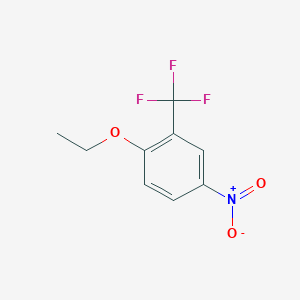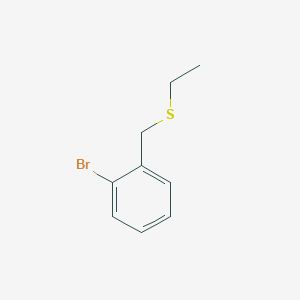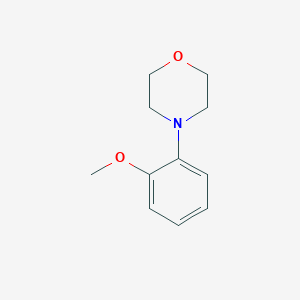
4-(2-Methoxyphenyl)morpholin
Übersicht
Beschreibung
4-(2-Methoxyphenyl)morpholine is an organic compound with the chemical formula C10H15NO. It is a colorless liquid with a faint odor and a boiling point of 166-168 °C. It is a versatile chemical used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various chemical reactions. In addition, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
4-(2-Methoxyphenyl)morpholin: wird häufig bei der Synthese von biologisch aktiven Molekülen eingesetzt. Seine Einarbeitung in Arzneimittelgerüste kann die pharmakokinetischen und pharmakodynamischen Eigenschaften von Therapeutika erheblich beeinflussen. Der Morpholinring ist ein häufiges Merkmal in Molekülen mit Antidepressiva-, Antimykotika- und antibakteriellen Eigenschaften .
Entwicklung von Agrochemikalien
Die Morpholinstruktur spielt auch eine zentrale Rolle bei der Entwicklung von Agrochemikalien. Sie dient als Gerüst für die Herstellung von Verbindungen, die als Fungizide oder Herbizide wirken und Nutzpflanzen vor verschiedenen Krankheitserregern schützen .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Synthese neuartiger Polymere oder als Modifizierungsmittel zur Veränderung der Eigenschaften bestehender Materialien eingesetzt werden. Seine einzigartige chemische Struktur kann zur thermischen Stabilität und mechanischen Festigkeit von Materialien beitragen .
Katalysatorendesign
Diese Verbindung kann an der Gestaltung von Katalysatoren beteiligt sein. Ihre Morpholin-Einheit kann an Metallzentren binden und so die Entwicklung von Katalysatoren ermöglichen, die in der organischen Synthese eingesetzt werden, einschließlich der asymmetrischen Katalyse, die für die Herstellung enantiomerenreiner Substanzen unerlässlich ist .
Chemisches Zwischenprodukt
Als chemisches Zwischenprodukt ist This compound in mehrstufigen Syntheseverfahren wertvoll. Es kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden und dient als Vorläufer für komplexere Moleküle, die in Pharmazeutika und Farbstoffen verwendet werden .
Analytische Chemie
In der analytischen Chemie kann es als Reagenz oder als Standard zur Kalibrierung von Instrumenten verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es geeignet für den Einsatz in der Chromatographie und Spektroskopie zur Identifizierung oder Quantifizierung anderer Substanzen .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKDLFYDLRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443034 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27347-13-3 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

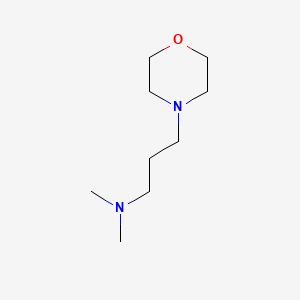
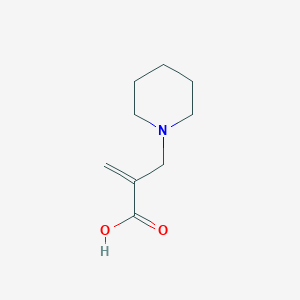
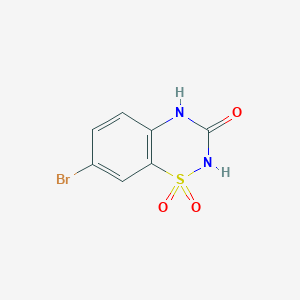
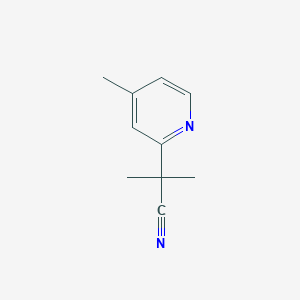
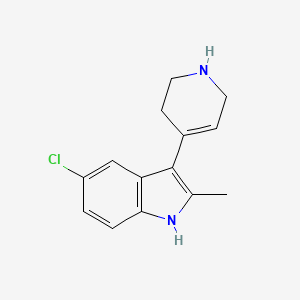

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
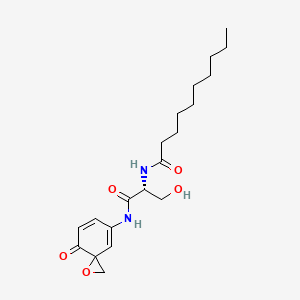
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)
